

# An In-depth Technical Guide to 2-Chloro-1-phenylbutan-1-one

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## Compound of Interest

Compound Name: 2-Chloro-1-phenylbutan-1-one

Cat. No.: B081191

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## Introduction

**2-Chloro-1-phenylbutan-1-one** is an alpha-haloketone, a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This structural motif imparts a high degree of reactivity, making it a valuable synthetic intermediate in organic chemistry. The electrophilic nature of the carbon bearing the chlorine atom allows for a variety of nucleophilic substitution reactions, rendering it a key building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of **2-Chloro-1-phenylbutan-1-one**, with a focus on experimental protocols and data.

## Physicochemical Properties

**2-Chloro-1-phenylbutan-1-one**, with the chemical formula  $C_{10}H_{11}ClO$ , is a halogenated aromatic ketone.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-chloro-1-phenylbutan-1-one	[1]
CAS Number	73908-29-9	[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO	[1]
Molecular Weight	182.64 g/mol	[1]
Appearance	Expected to be a colorless to light yellow liquid or low-melting solid	
Boiling Point	228-230 °C (for the parent ketone, 1-phenylbutan-1-one)	[2]
Solubility	Insoluble in water; soluble in common organic solvents like alcohols, ethers, and acetone.	[2]

## Synthesis of 2-Chloro-1-phenylbutan-1-one

The primary route for the synthesis of **2-Chloro-1-phenylbutan-1-one** is the direct  $\alpha$ -chlorination of its precursor, 1-phenylbutan-1-one (butyrophenone). This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions. While a specific detailed protocol for this exact compound is not extensively documented in readily available literature, a representative procedure can be constructed based on general methods for the synthesis of  $\alpha$ -chloroketones.

## Experimental Protocol: Alpha-Chlorination of 1-Phenylbutan-1-one

This protocol is based on the general method for the chlorination of aryl ketones.

Materials:

- 1-Phenylbutan-1-one
- Sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) or Chlorine (Cl<sub>2</sub>) gas

- An inert solvent (e.g., dichloromethane, chloroform, or diethyl ether)
- A weak base for quenching (e.g., sodium bicarbonate solution)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- In a well-ventilated fume hood, dissolve 1-phenylbutan-1-one in an equal volume of an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing ice-cold water to quench the reaction.
- Neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: Yields for  $\alpha$ -chlorination of aryl ketones can vary but are often in the range of 70-90%.

## Spectroscopic Characterization

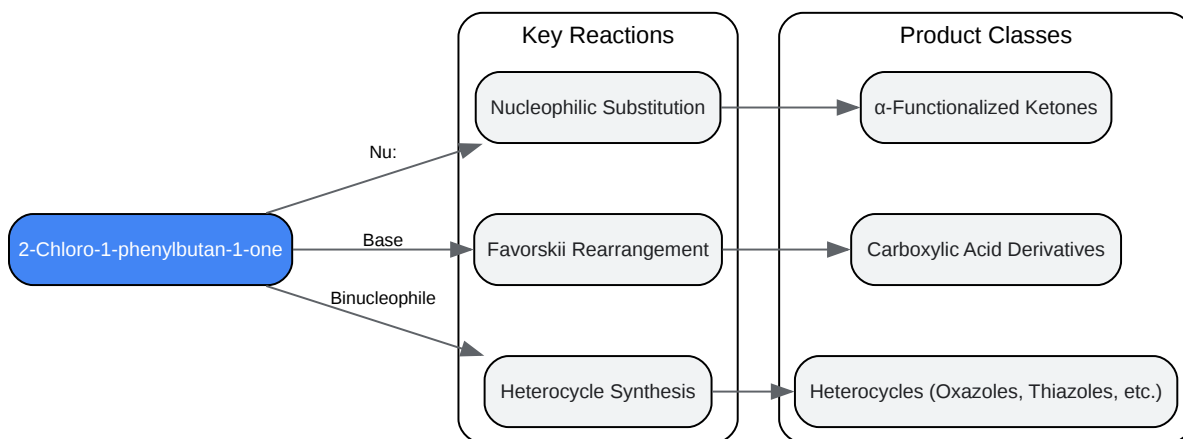
While a complete set of spectra for **2-Chloro-1-phenylbutan-1-one** is not readily available in the searched literature, the expected spectral data can be inferred based on its structure and comparison with analogous compounds.

Spectroscopic Data	Expected Values and Interpretation
$^1\text{H}$ NMR	Aromatic protons (phenyl group): multiplet around 7.4-8.0 ppm. Methine proton (-CHCl-): triplet or doublet of doublets around 5.0-5.5 ppm. Methylene protons (-CH <sub>2</sub> -): multiplet around 2.0-2.5 ppm. Methyl protons (-CH <sub>3</sub> ): triplet around 1.0-1.2 ppm.
$^{13}\text{C}$ NMR	Carbonyl carbon (C=O): peak around 190-200 ppm. Aromatic carbons: peaks in the range of 125-140 ppm. Methine carbon (-CHCl-): peak around 60-70 ppm. Methylene carbon (-CH <sub>2</sub> -): peak around 25-35 ppm. Methyl carbon (-CH <sub>3</sub> ): peak around 10-15 ppm.
IR Spectroscopy	Strong C=O stretching vibration around 1690-1710 cm <sup>-1</sup> . C-H stretching of the aromatic ring around 3000-3100 cm <sup>-1</sup> . C-H stretching of the alkyl chain around 2850-3000 cm <sup>-1</sup> . C-Cl stretching vibration around 600-800 cm <sup>-1</sup> .
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) at m/z 182, with a characteristic M+2 peak at m/z 184 in an approximate 3:1 ratio due to the <sup>35</sup> Cl and <sup>37</sup> Cl isotopes. Fragmentation patterns would likely show loss of Cl (m/z 147) and cleavage at the carbonyl group.

## Chemical Reactivity and Synthetic Applications

The reactivity of **2-Chloro-1-phenylbutan-1-one** is dominated by the presence of the electrophilic  $\alpha$ -carbon and the carbonyl group. It can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

- **Nucleophilic Substitution:** The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functional groups at the  $\alpha$ -position.
- **Favorskii Rearrangement:** In the presence of a strong base,  $\alpha$ -haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.
- **Heterocycle Synthesis:** **2-Chloro-1-phenylbutan-1-one** can serve as a precursor for the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles, by reacting with appropriate binucleophilic reagents.



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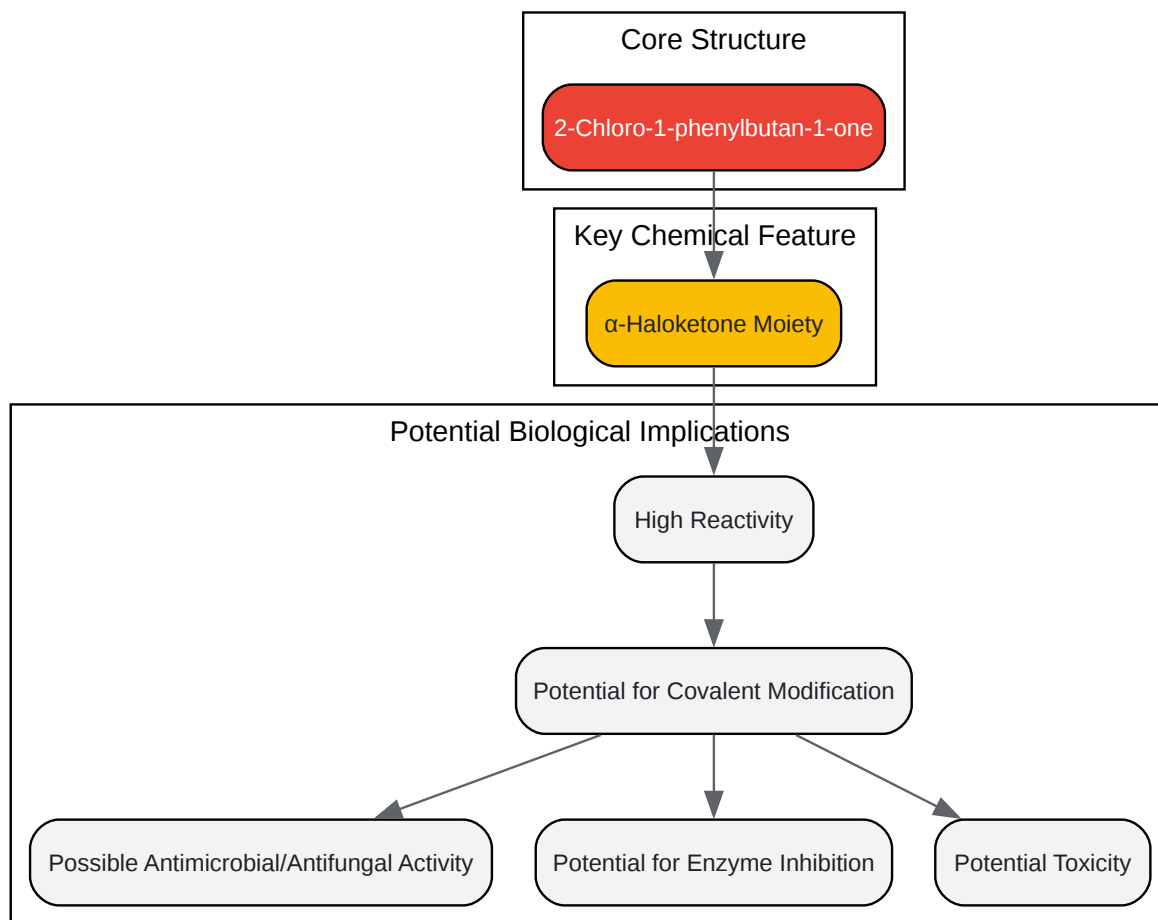
Synthetic utility of **2-Chloro-1-phenylbutan-1-one**.

## Biological Activity and Potential Applications in Drug Development

While there is limited specific information on the biological activity of **2-Chloro-1-phenylbutan-1-one** itself, the  $\alpha$ -haloketone structural motif is present in various compounds with known biological activities. It is important to note that the high reactivity of  $\alpha$ -haloketones can lead to non-specific covalent modification of biological macromolecules, which can result in toxicity. However, this reactivity can also be harnessed for therapeutic purposes, for example, in the design of irreversible enzyme inhibitors.

Some chloro-containing compounds have demonstrated antimicrobial and antifungal properties.<sup>[3][4][5][6][7][8][9][10]</sup> For instance, studies on other chlorinated molecules have shown their potential to inhibit the growth of various bacterial and fungal strains, including *Candida* species and *Aspergillus flavus*.<sup>[3][4][5][6][7]</sup> The presence of a chlorine atom can influence the lipophilicity and electronic properties of a molecule, potentially enhancing its ability to cross cell membranes and interact with biological targets.<sup>[10][11]</sup>

The potential mechanism of action for such compounds could involve the inhibition of essential enzymes or disruption of cellular processes. However, without specific studies on **2-Chloro-1-phenylbutan-1-one**, any discussion of its biological role remains speculative. Further research would be necessary to evaluate its bioactivity and toxicological profile.



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Logical relationships of the core structure to potential biological activities.

## Conclusion

**2-Chloro-1-phenylbutan-1-one** is a reactive  $\alpha$ -haloketone with significant potential as a synthetic intermediate in organic chemistry. Its synthesis is readily achievable through the  $\alpha$ -chlorination of 1-phenylbutan-1-one. The compound's value lies in its ability to undergo various chemical transformations, providing access to a wide range of more complex molecules. While specific biological data for this compound is scarce, the general class of  $\alpha$ -haloketones is of interest in medicinal chemistry, albeit with considerations for their inherent reactivity and potential toxicity. This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the known chemical properties and synthetic

utility of **2-Chloro-1-phenylbutan-1-one** and providing a framework for its potential exploration in various scientific endeavors. Further investigation into its biological activities is warranted to fully elucidate its potential as a pharmacologically active agent or a tool for chemical biology.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-1-phenylbutan-1-one]. BenchChem, [2025]. [Online PDF]. Available at:

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